molecular formula C20H27FN4O2S B12354226 6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine

6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine

Cat. No.: B12354226
M. Wt: 406.5 g/mol
InChI Key: OFZLEXXNUHWMFW-UHFFFAOYSA-N
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Description

6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine is a chemical compound known for its potent and selective inhibition of RIP2 kinase . This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of immune responses.

Preparation Methods

The synthesis of 6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized under specific conditions.

    Reduction: The quinoline and indazole rings can be reduced using hydrogenation techniques.

    Substitution: The fluorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting RIP2 kinase, a central component of the innate immune system. RIP2 kinase enables downstream signaling following the activation of pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines . By inhibiting RIP2 kinase, the compound can modulate immune responses and reduce inflammation.

Properties

Molecular Formula

C20H27FN4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

6-tert-butylsulfonyl-N-(5-fluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)quinolin-4-amine

InChI

InChI=1S/C20H27FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h5,7-9,11-12,15,18-19,24-25H,4,6,10H2,1-3H3,(H,22,23)

InChI Key

OFZLEXXNUHWMFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3C4CC(CCC4NN3)F

Origin of Product

United States

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